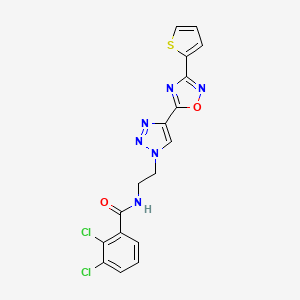

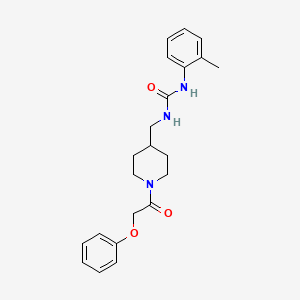

1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea" is a molecule that features an indole and a pyridine ring connected through a urea linkage. This structure is of interest due to its potential for intramolecular hydrogen bonding and its ability to interact with various biological targets.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with ureas has been shown to provide an efficient route to polycyclic compounds with a uracil structural unit, which are analogues of meridianin . This suggests that similar methodologies could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR, ESI-MS, and single-crystal X-ray diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to infer the structure of "1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea".

Chemical Reactions Analysis

The reactivity of pyrid-2-yl ureas has been studied, showing that they can bind to cytosine with varying binding constants, influenced by the nature of substituents on the pyridine ring . This indicates that "1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea" may also participate in specific chemical reactions, such as hydrogen bonding interactions with nucleobases.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its molecular structure. For example, the crystal structure of a related compound, 2-methylpyridine–urea, reveals hydrogen bonding interactions that could influence its physical properties . Similarly, the novel phthalide derivative's structure and properties have been analyzed, providing insights into the electronic and thermodynamic properties that could be relevant for "1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea" . Additionally, the crystal structure of another related compound, 1-methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea, is stabilized by hydrogen bonding, which could suggest similar stabilizing interactions in the compound of interest .

Scientific Research Applications

Synthesis Methods and Optimization

- 1-methyl-3-(5-nitropyridin-2-yl) urea, a key intermediate in small molecule anticancer drugs, has been synthesized using a high-yield method. This method includes multi-step nucleophilic reactions starting from commercially available 2-chloro-5-nitropyridine, with a total yield of up to 92% (Zhang, Lai, Feng, & Xu, 2019).

Chemical Transformations and Derivatives

- The molecule's utility in synthesizing various derivatives has been explored. For example, methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate reacts with various (thio)ureas to yield high-yield products, representing a new family of meridianine analogues (Časar, Bevk, Svete, & Stanovnik, 2005).

Conformational and Binding Studies

Conformational Isomers and Binding

- The study of pyrid-2-yl ureas revealed insights into their conformational isomers and binding properties. For instance, certain derivatives showed a preference for the (E,Z) form and demonstrated the ability to bind cytosine with varying binding constants (Chien, Leung, Su, Li, Liu, & Wang, 2004).

Molecular Rearrangements

- Molecular rearrangement studies have been conducted on related ureas, revealing pathways to new indole and imidazolinone derivatives. This highlights the compound's potential in creating diverse molecular structures (Klásek, Lyčka, & Holčapek, 2007).

Applications in Material Science

Rheology and Morphology of Hydrogels

- Studies on derivatives like 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea have shown that they can form hydrogels, with properties like morphology and rheology dependent on the anion identity. This suggests potential applications in material science (Lloyd & Steed, 2011).

Biological Activity Studies

Antitumor Activities

- Compounds like 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea have been synthesized and evaluated for their antitumor activities, including molecular docking studies on CDK4 protein, indicating potential in medical research (Hu, Wei, Sun, Lin, Hu, Tang, Wang, & He, 2018).

Conformational Adjustments and Supramolecular Assemblies

Adjustments in Urea and Thiourea Derivatives

- The conformational adjustments in urea and thiourea derivatives have been studied, revealing the formation of different assembly types depending on the substituents and environmental conditions. Such studies are significant in understanding molecular interactions and designing novel materials (Phukan & Baruah, 2016).

properties

IUPAC Name |

1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-10-5-4-8-16-14(10)19-15(20)18-13-9-17-12-7-3-2-6-11(12)13/h2-9,17H,1H3,(H2,16,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSVOEUCOYTNIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B3011289.png)

![N-(2,5-difluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3011291.png)

![(E)-N-cyclopentyl-3-(furan-2-yl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B3011293.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B3011295.png)

![(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate](/img/no-structure.png)

![2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B3011303.png)

![1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3011305.png)

![[(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea](/img/structure/B3011307.png)